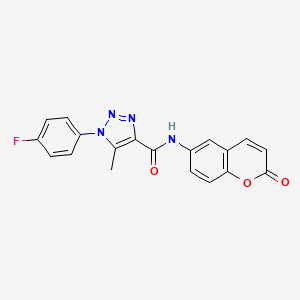

N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

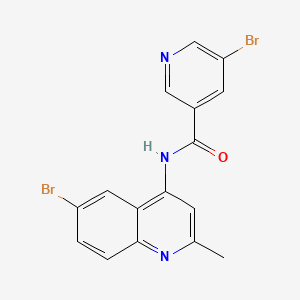

The compound “N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule. It contains an acetylphenyl group, a chromene ring, and a carboxamide group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the chromene ring, the introduction of the acetylphenyl group, and the formation of the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The chromene ring system is a fused ring structure that includes a benzene ring and a heterocyclic pyran ring. The acetylphenyl group would add further complexity to the structure .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The chromene ring, for example, might undergo electrophilic aromatic substitution reactions. The carboxamide group could participate in a variety of reactions, including hydrolysis and condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents. The chromene ring might contribute to its UV/Vis absorption properties .

Scientific Research Applications

Antiangiogenic VEGFR-2 Inhibitor

The compound has been designed as an antiangiogenic VEGFR-2 inhibitor with the essential pharmacophoric structural properties to interact with the catalytic pocket of VEGFR-2 . This suggests its potential application in the treatment of diseases where angiogenesis plays a key role, such as cancer.

Anticancer Studies

The compound’s potential to bind with and inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2) enzyme was indicated by molecular docking assessments . This suggests its potential use in anticancer studies, particularly those focusing on cancers where VEGFR-2 plays a significant role.

Synthesis of Novel Derivatives

The compound can be synthesized through the condensation of N-(4-(hydrazinecarbonyl)phenyl)benzamide with N-(4-acetylphenyl)nicotinamide . This suggests its potential use in the synthesis of novel derivatives for various applications.

ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicated the examined compound’s acceptable range of drug-likeness . This suggests its potential use in drug discovery and development processes.

Antibacterial Activities

Several sulfonamide compounds, including N-(3-acetylphenyl)-4-methylbenzenesulfonamide, have been synthesized and evaluated for their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . This suggests its potential use in the development of new antibacterial agents.

Molecular Docking Research

The antibacterial properties of the compound were studied in depth using molecular docking research . This suggests its potential use in computational biology and bioinformatics studies, particularly those focusing on the development of new antibacterial agents.

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its specific biological target. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-acetylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-11-7-12(2)19-16(8-11)17(23)10-18(25-19)20(24)21-15-6-4-5-14(9-15)13(3)22/h4-10H,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETMFFKMPVSHTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(difluoromethoxy)phenyl]-3-(morpholine-4-sulfonyl)benzamide](/img/structure/B6420907.png)

![1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane](/img/structure/B6420909.png)

![4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B6420914.png)

![6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6420922.png)

![2-[2-(diethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B6420936.png)

![4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide](/img/structure/B6420950.png)

![2-{[1-(2,3-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6420955.png)

![methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate](/img/structure/B6420968.png)